molecular formula C12H13N3O B2380421 N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide CAS No. 2093810-50-3

N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide

Cat. No.: B2380421
CAS No.: 2093810-50-3
M. Wt: 215.256
InChI Key: RTOFFGSLFXJUGM-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide is a synthetic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of o-nitrobenzylamines or the reaction of hydrazines with ortho-substituted benzenes.

    Methylation: The indazole core is then methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the methylated indazole with prop-2-enoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The indazole core can interact with various enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: The parent compound of the indazole family.

    2H-indazole: Another tautomeric form of indazole.

    Substituted Indazoles: Compounds with various substituents on the indazole ring, such as halogens, alkyl groups, or functional groups like nitro or amino groups.

Uniqueness

N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-methylindazol-6-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-3-12(16)13-7-9-4-5-10-8-14-15(2)11(10)6-9/h3-6,8H,1,7H2,2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOFFGSLFXJUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CNC(=O)C=C)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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